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Compound of Interest

Compound Name: DSG Crosslinker

Cat. No.: B1670967

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker widely utilized
in biological research to covalently link interacting proteins. Its cell-membrane permeability
makes it an invaluable tool for studying protein-protein interactions within their native cellular
environment. This document provides detailed application notes and protocols for the optimal
use of DSG in protein crosslinking experiments, with a focus on achieving high efficiency and
reproducibility.

Key Principles of DSG Crosslinking

DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (found
on lysine residues and the N-terminus of proteins) to form stable amide bonds. With a spacer
arm of 7.7 A, DSG is suitable for capturing proteins that are in close proximity.[1][2] Due to its
hydrophobic nature, DSG must first be dissolved in an organic solvent like dimethyl sulfoxide
(DMSO) or dimethylformamide (DMF) before being introduced to the aqueous reaction buffer.

[3]

The efficiency of DSG crosslinking is influenced by several factors, including the concentration
of the crosslinker and the protein, the buffer composition and pH, incubation time, and
temperature. Careful optimization of these parameters is crucial for successful crosslinking
experiments.
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Quantitative Data Summary

The following tables summarize recommended DSG concentrations and reaction conditions for

various applications. It is important to note that the optimal conditions should be empirically

determined for each specific protein system.

Table 1: Recommended DSG Concentrations

Recommended Recommended
o Protein DSG DSG
Application . . . Reference
Concentration Concentration Concentration
(Molar Excess) (Final)
General Protein
o > 5 mg/mL 10-fold 0.25-5mM [4]
Crosslinking
General Protein
o <5 mg/mL 20 to 50-fold 0.25-5mM [4]
Crosslinking
Purified Protein
0.5-2.0 mg/mL 20-fold 0.5-5mM [2][5]
Complex
Integral
Membrane 0.1-0.5mg Not specified 1-2mM [4]
Proteins
In Vivo
o ~4—6 x 10° cells )
Crosslinking ] Not applicable 2mM [6][7]
per 100 mm dish
(ChiP)

Table 2: Recommended Reaction Conditions
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Parameter

Recommendation

Rationale

Reference

Reaction Buffer

Non-amine containing
buffers (e.g., PBS,
HEPES, Borate)

Buffers with primary
amines (e.g., Tris,
Glycine) will compete
with the protein for
reaction with DSG.

[1]14]

pH

7.0-9.0

The reaction of NHS
esters with primary
amines is most
efficient at neutral to

slightly basic pH.

[1](2]

Incubation

Temperature

Room Temperature or
4°C

Lower temperatures
can help to preserve
the stability of protein
complexes but will
require longer
incubation times.

[1](21(4]

Incubation Time

30 - 60 minutes at

Room Temperature

Longer incubation
times are generally
required at lower

temperatures.

[2]14]

2 - 3 hours at 4°C

[1](2]

Quenching Reagent

Tris or Glycine

These reagents
contain primary
amines that will react
with and inactivate

any excess DSG.

[1](21[4]

Sufficient

concentration is

Quenching 10 - 50 mM (final )
) ) needed to effectively [1114]
Concentration concentration) o
stop the crosslinking
reaction.
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] Allows for complete
] ] 15 - 20 minutes at ) o
Quenching Time inactivation of the [1114]
Room Temperature ]
crosslinker.

Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for crosslinking purified protein complexes in solution.

Materials:

Purified protein sample in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)

DSG crosslinker

Anhydrous DMSO or DMF

Quenching buffer (e.g., 1 M Tris-HCI, pH 7.5 or 1 M Glycine)

Reaction tubes

Procedure:

e Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or
DMF to a stock concentration of 10-50 mM.[1][2] DSG is moisture-sensitive, so ensure the
vial is at room temperature before opening to prevent condensation.[2][4]

e Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the
desired final concentration (refer to Table 1). A good starting point is a 20-fold molar excess
of DSG to protein.[2]

 Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3
hours at 4°C with gentle mixing.[1][2]

e Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-
50 mM.[4]
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e Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure all
unreacted DSG is quenched.[4]

o Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such
as SDS-PAGE, mass spectrometry, or Western blotting. Unreacted crosslinker and
guenching reagent can be removed by dialysis or gel filtration if necessary.[1]

Protocol 2: In Vivo Crosslinking for Chromatin
Immunoprecipitation (ChiP)

This protocol describes the first step of a two-step crosslinking procedure for ChlP, where
proteins are first crosslinked to each other with DSG, followed by protein-DNA crosslinking with
formaldehyde.[6]

Materials:

Adherent cells in culture

Phosphate-Buffered Saline (PBS)

DSG crosslinker

Anhydrous DMSO

Formaldehyde (37%)

Procedure:

o Cell Preparation: Wash cultured cells three times with PBS at room temperature.[6]

e Prepare DSG Solution: Prepare a 0.25 M DSG stock solution in anhydrous DMSO
immediately before use.[6]

e DSG Crosslinking:

o Add 10 ml of PBS to each 100 mm plate of cells.
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o Add 80 pL of the 0.25 M DSG stock solution to each plate for a final concentration of 2
mM.[6] Swirl the plate immediately to ensure the DSG dissolves and is evenly distributed.

o Incubate at room temperature for 45 minutes.[6]

e Wash: Wash the cells three times with PBS to remove excess DSG.[6] It is critical to
efficiently wash away the DSG before the next step, as it can react with formaldehyde.[6]

o Formaldehyde Crosslinking: Proceed with the standard formaldehyde crosslinking protocol
for ChIP (e.g., add 10 ml of 1% formaldehyde in PBS and incubate for 10 minutes at room
temperature).

e Quenching and Downstream Processing: Quench the formaldehyde crosslinking with glycine
and proceed with the remainder of the ChIP protocol (cell lysis, sonication,
immunoprecipitation, etc.).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for in vitro and in vivo crosslinking
using DSG.
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Caption: Workflow for in vitro protein crosslinking with DSG.
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Caption: Two-step in vivo crosslinking workflow for ChlP using DSG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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